2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Description
Properties
CAS No. |
88625-15-4 |
|---|---|
Molecular Formula |
C9H5ClF3N3 |
Molecular Weight |
247.60 g/mol |
IUPAC Name |
2-chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-2-1-5(3-14-7)8-15-4-6(16-8)9(11,12)13/h1-4H,(H,15,16) |
InChI Key |
IRZKCMPBAYOSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Vapour-Phase Chlorination of 3-Trifluoromethylpyridine
- Process: 3-Trifluoromethylpyridine is chlorinated in the vapour phase at elevated temperatures (300–450°C), often in the presence of chlorine gas and a diluent such as nitrogen or steam. Chlorination is preferably conducted with at least 1 mole of chlorine per mole of 3-trifluoromethylpyridine.
- Catalysis: Supported palladium catalysts on activated carbon, alumina, or aluminum fluoride, combined with fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium, have been shown to improve selectivity and conversion.
- Advantages: This method yields 2-chloro-5-trifluoromethylpyridine with high selectivity and purity, low energy consumption, and simplified separation processes.
- Example Yield: Approximately 62% yield based on 3-trifluoromethylpyridine reacted; selectivity favoring the 2-chloro-5-substituted product over other isomers.
Liquid-Phase Chlorination with UV or Radical Initiators
- Process: Chlorination in organic solvents such as carbon tetrachloride under reflux with ultraviolet light or radical initiators (e.g., alpha, alpha-azobis-isobutyronitrile) to facilitate selective chlorination.
- Outcome: Major product is 2-chloro-5-trifluoromethylpyridine with minor by-products.
- Conditions: Reaction times range from 8 to 15 hours under reflux.
Multi-Step Synthesis from 3-Methylpyridine
- Steps:
- N-oxidation of 3-methylpyridine using hydrogen peroxide in acidic medium (glacial acetic acid) at 70–80°C for 18–24 hours to form N-oxy-3-methylpyridine.
- Chlorination with benzoyl chloride and chlorine gas to form 2-chloro-5-trichloromethylpyridine.
- Fluorination of the trichloromethyl intermediate using anhydrous potassium fluoride and phase transfer catalysts (e.g., cetyltrimethylammonium bromide) to yield 2-chloro-5-trifluoromethylpyridine.
- Yields: Step 3 yields around 78.6–83.5%; overall process is efficient with mild conditions and simplified separation due to the ability to use isomeric mixtures directly.
Synthesis of the Imidazole Moiety and Final Coupling
General Synthetic Approaches for Imidazole Derivatives
- The imidazole ring substituted with trifluoromethyl at the 5-position is typically prepared via condensation and cyclization reactions starting from appropriate pyridine and imidazole precursors.
- Methods involve amide bond formation, halogenation, and palladium-catalyzed cross-coupling reactions.
- Typical reagents include acid chlorides, EDCI coupling agents, and borane reductions for intermediate transformations.
Palladium-Catalyzed Cross-Coupling for Final Compound Assembly
- Procedure: The 2-chloro-5-substituted pyridine intermediate is coupled with the 5-(trifluoromethyl)-1H-imidazol-2-yl moiety via palladium-catalyzed C–N or C–C bond-forming reactions.
- Catalysts: Pd2(dba)3 with ligands such as Xantphos and bases like t-BuONa in toluene at elevated temperatures (~110°C).
- Purification: Products are typically purified by preparative HPLC or silica gel chromatography.
- Reaction Times: Approximately 12 hours under nitrogen atmosphere.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The vapour-phase chlorination method (Section 2.1) provides a selective and industrially scalable route to 2-chloro-5-trifluoromethylpyridine, with the advantage of avoiding complex separations of isomeric by-products common in other chlorination methods.
- The multi-step synthesis from 3-methylpyridine (Section 2.3) offers a practical alternative, especially when starting materials are inexpensive and readily available. The key advantage is the ability to proceed without isolating closely related isomers, improving efficiency.
- The final coupling steps (Section 3.2) utilize well-established palladium catalysis techniques, enabling the formation of the C–C or C–N bonds necessary to attach the imidazole ring to the chloropyridine core. This step is critical for obtaining the target compound with high purity and yield.
- Reaction conditions such as temperature, choice of base, and catalyst loading are optimized to balance conversion and selectivity.
- Purification techniques including silica gel chromatography and preparative HPLC are essential for isolating the final product from reaction mixtures containing closely related impurities.
Chemical Reactions Analysis
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a model substrate to investigate regioselective functionalization.
Biology and Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 2-chloro-5-[4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, we compare it with structurally related compounds (Table 1). Key differences lie in substituent positions, heterocyclic cores, and functional groups, which collectively impact physicochemical behavior and utility.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Substituent Position on Pyridine Ring The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3), differs from the target compound by lacking the imidazole ring. Its simpler structure results in a lower molecular weight (197.55 g/mol) and well-defined boiling/melting points (152°C and 28–31°C, respectively) .
Heterocyclic Core Modifications
- Replacing the imidazole ring with a pyrimidine-thiol group (e.g., 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol) introduces a sulfur atom, which may enhance metal-binding properties or redox activity . The thiol (-SH) group also increases acidity compared to the neutral imidazole.
Functional Group Variations
- Compounds like 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol incorporate a thiol group directly on the pyridine ring, altering electronic effects and reactivity. This modification could favor nucleophilic substitution reactions compared to the parent compound .
Aryl vs. Alkyl Trifluoromethyl Substitutions
- In 2-Chloro-5-(4-chloro-5-(2,4,6-trifluorophenyl)-1H-imidazol-1-yl)pyridine, the trifluoromethyl group is replaced by a polyfluorinated phenyl ring. This increases steric bulk and may enhance π-π stacking interactions in biological targets .
Biological Activity
2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the imidazopyridine family, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C10H7ClF3N3
- Molecular Weight : 261.63 g/mol
- CAS Number : 88625-16-5
Research indicates that compounds within the imidazopyridine family can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The mechanisms of action include:
- Inhibition of Kinase Activity : Imidazopyridines have shown to selectively inhibit kinases, which are pivotal in cancer cell proliferation and survival.
- Interaction with DNA and RNA : The structural properties allow these compounds to bind effectively to nucleic acids, potentially disrupting essential cellular processes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
-
Anticancer Activity :
A study demonstrated that this compound significantly inhibited the growth of human bladder cancer cell lines. The mechanism involved the downregulation of X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis rates in treated cells . -
Anti-inflammatory Effects :
In vivo experiments showed that treatment with this compound reduced levels of pro-inflammatory cytokines in mouse models. The findings suggest a potential application in treating inflammatory diseases . -
Antimicrobial Properties :
The compound was tested against several bacterial strains, showing promising results in inhibiting growth at concentrations as low as 10 µM .
Research Findings
Recent literature has highlighted various aspects of the biological activity of this compound:
- Cytotoxicity Studies : Various studies have reported IC50 values indicating effective cytotoxicity against different cancer cell lines (e.g., HCT116 colon cancer cells) at concentrations ranging from 10 to 50 µM .
- Mechanistic Insights : Research has elucidated pathways affected by this compound, particularly its influence on the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Q & A
Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?
- Methodology : Electrochemical studies (cyclic voltammetry) determine redox potentials. Use Hammett constants (σm for CF3 = 0.43) to predict substituent effects on Suzuki-Miyaura coupling rates. Optimize with Pd(OAc)2/XPhos catalysts in toluene/EtOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
